
Methyl 1-(6-methylpyridine-2-carbonyl)piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(6-methylpyridine-2-carbonyl)piperidine-4-carboxylate, also known as Methyl MPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of Methyl 1-(6-methylpyridine-2-carbonyl)piperidine-4-carboxylate MPPC is not yet fully understood, but it is believed to act through the modulation of various neurotransmitters and ion channels in the brain and nervous system. It has been shown to enhance the activity of GABA receptors, which are known to play a crucial role in the regulation of neuronal excitability and the prevention of seizures.
Biochemical and Physiological Effects:
This compound MPPC has been shown to produce a range of biochemical and physiological effects, including the inhibition of voltage-gated sodium channels, the enhancement of potassium channel activity, and the modulation of various neurotransmitter systems. It has also been shown to possess significant antioxidant and anti-inflammatory properties, which may contribute to its therapeutic potential.
Advantages and Limitations for Lab Experiments
Methyl 1-(6-methylpyridine-2-carbonyl)piperidine-4-carboxylate MPPC has several advantages for use in lab experiments, including its high potency, selectivity, and low toxicity. However, it also has some limitations, including its relatively complex synthesis method and the need for further research to fully understand its mechanism of action and potential applications.
Future Directions
There are several potential future directions for research on Methyl 1-(6-methylpyridine-2-carbonyl)piperidine-4-carboxylate MPPC, including the development of new drugs based on its structure and pharmacological properties, the investigation of its potential applications in the treatment of various diseases, and the exploration of its mechanism of action and physiological effects in more detail. Additionally, further research is needed to optimize the synthesis method and improve the efficiency and scalability of the production process.
Synthesis Methods
Methyl 1-(6-methylpyridine-2-carbonyl)piperidine-4-carboxylate MPPC can be synthesized through a multi-step process involving the reaction of 2-acetylpyridine with piperidine, followed by the reaction of the resulting compound with methyl chloroformate. The final product is obtained through purification and isolation processes.
Scientific Research Applications
Methyl 1-(6-methylpyridine-2-carbonyl)piperidine-4-carboxylate MPPC has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and biochemistry. It has been shown to possess significant anticonvulsant, analgesic, and anti-inflammatory properties, making it a promising candidate for the development of new drugs for the treatment of various diseases.
Properties
IUPAC Name |
methyl 1-(6-methylpyridine-2-carbonyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-10-4-3-5-12(15-10)13(17)16-8-6-11(7-9-16)14(18)19-2/h3-5,11H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REPVPFPQIUWSDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)N2CCC(CC2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
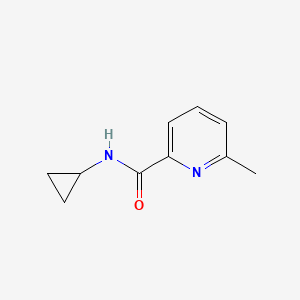
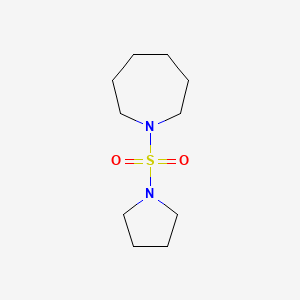
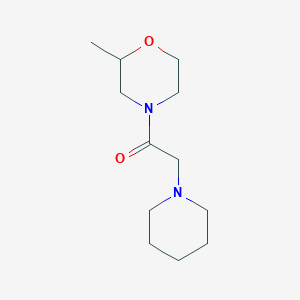
![N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B7508765.png)

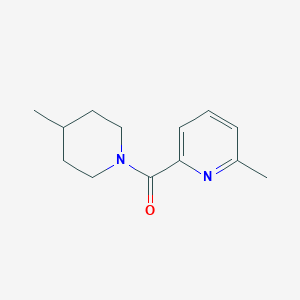
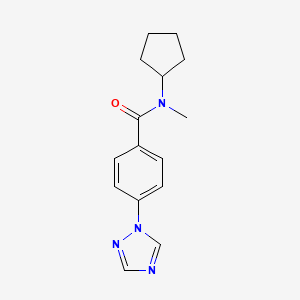
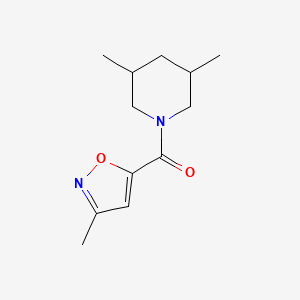

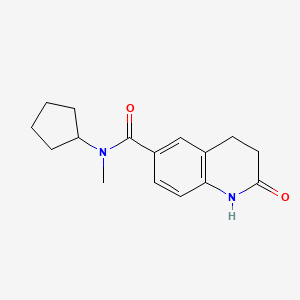
![2-Methyl-1-[4-(morpholine-4-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B7508819.png)
![5-(Furan-2-yl)-3-[(2-methylphenyl)methyl]-1,3,4-oxadiazol-2-one](/img/structure/B7508824.png)

![4-[(1-Phenylpyrazol-4-yl)methyl]morpholine](/img/structure/B7508837.png)
